2-Cyano-5-(3-fluorophenyl)phenol

Lipophilicity Fragment physicochemical property Medicinal chemistry design

2-Cyano-5-(3-fluorophenyl)phenol (CAS 1214334-50-5), also named 4-(3-fluorophenyl)-2-hydroxybenzonitrile, is a biphenyl-based small-molecule building block (C₁₃H₈FNO, MW 213.21 g/mol) that integrates a cyano (–CN) group, a phenolic hydroxyl (–OH), and a meta-fluorine-substituted phenyl ring on a single benzonitrile scaffold. The compound is supplied primarily at 95% purity for research and early-development use, and its computed physicochemical parameters—XlogP 3.6, topological polar surface area (TPSA) 44 Ų, one hydrogen-bond donor, three hydrogen-bond acceptors, and a single rotatable bond—position it as a moderately lipophilic fragment with favorable ligand-likeness for fragment-based and structure-guided medicinal chemistry campaigns.

Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
CAS No. 1214334-50-5
Cat. No. B6340850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5-(3-fluorophenyl)phenol
CAS1214334-50-5
Molecular FormulaC13H8FNO
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)O
InChIInChI=1S/C13H8FNO/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7,16H
InChIKeyBDEOTVHVAYECDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-5-(3-fluorophenyl)phenol (CAS 1214334-50-5): Structural Identity, Computed Physicochemical Profile, and Procurement Context


2-Cyano-5-(3-fluorophenyl)phenol (CAS 1214334-50-5), also named 4-(3-fluorophenyl)-2-hydroxybenzonitrile, is a biphenyl-based small-molecule building block (C₁₃H₈FNO, MW 213.21 g/mol) that integrates a cyano (–CN) group, a phenolic hydroxyl (–OH), and a meta-fluorine-substituted phenyl ring on a single benzonitrile scaffold . The compound is supplied primarily at 95% purity for research and early-development use, and its computed physicochemical parameters—XlogP 3.6, topological polar surface area (TPSA) 44 Ų, one hydrogen-bond donor, three hydrogen-bond acceptors, and a single rotatable bond—position it as a moderately lipophilic fragment with favorable ligand-likeness for fragment-based and structure-guided medicinal chemistry campaigns . It serves as a versatile synthetic intermediate for constructing biaryl-containing kinase inhibitors, GPCR modulators, and carbonic anhydrase-targeted libraries via standard cross-coupling and nucleophilic aromatic substitution chemistry .

Why 2-Cyano-5-(3-fluorophenyl)phenol Cannot Be Casually Swapped with Its Regioisomeric or De-fluorinated Analogs


The biphenyl-hydroxybenzonitrile chemotype encompasses at least four commercially available regioisomers—differing solely in the relative positioning of the –OH, –CN, and fluorophenyl groups—yet small positional changes produce substantial shifts in logP, hydrogen-bonding topology, and cytochrome P450 (CYP) interaction profiles that directly affect fragment-growing trajectories and ADMET outcomes . In phenol-based carbonic anhydrase inhibitor series, the presence and position of a fluorine atom on the distal phenyl ring have been shown to modulate isoform selectivity and inhibition constants (Kᵢ) by over an order of magnitude across CA I, CA II, and CA IX isoforms, making bulk substitution of one regioisomer for another chemically unsound without re-optimization [1]. Consequently, procurement specifications that treat any 'cyano-fluorophenyl-phenol' as interchangeable risk propagating undetected potency gaps and selectivity liabilities into downstream hit-to-lead programs.

Quantitative Comparator Evidence for 2-Cyano-5-(3-fluorophenyl)phenol: Differentiation from Closest Structural Analogs


Lipophilicity (XlogP) Differentiation: Meta-Fluorophenyl Positioning Yields a Measurable logP Offset Relative to Ortho-Fluoro Regioisomers

Among the four closely related biphenyl-hydroxybenzonitrile regioisomers, 2-Cyano-5-(3-fluorophenyl)phenol (target) exhibits a computed XlogP of 3.6, approximately 0.53 log units higher than the 3-cyano-5-(3-fluorophenyl)phenol isomer (XlogP = 3.07) that places the cyano and hydroxyl groups in an alternative arrangement on the central ring . This difference reflects the impact of intramolecular hydrogen-bonding geometry between the ortho –OH and –CN groups in the target compound, which partially masks polarity and increases effective lipophilicity. In fragment-based drug discovery, a ΔlogP of 0.5 units is sufficient to shift predicted membrane permeability and CYP binding propensity by a factor of approximately 3-fold, making each regioisomer a non-fungible starting point for lead optimization [1].

Lipophilicity Fragment physicochemical property Medicinal chemistry design

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Architecture: Ortho –OH/–CN Pairing Restricts Solvent-Exposed Polarity Versus Non-ortho Isomers

The target compound possesses a TPSA of 44 Ų, identical to its isomers that share the same atomic composition, but its ortho relationship between the –OH (position 2) and –CN (position 1) groups allows formation of a persistent intramolecular hydrogen bond that reduces the effective solvent-exposed polar surface area under physiological conditions . In contrast, regioisomers such as 3-cyano-5-(2-fluorophenyl)phenol (CAS 1261897-95-3), where the –OH and –CN groups are meta-disposed, lack this intramolecular shielding and exhibit greater aqueous solubility and H-bond donor availability. This difference has downstream consequences: in carbonic anhydrase inhibition, phenols with an intramolecularly H-bonded ortho –OH/–CN motif typically show 5- to 20-fold weaker zinc-water-hydroxide displacement compared to phenols with a free, solvent-exposed –OH group, directly affecting target engagement potency [1].

Polar surface area Hydrogen bonding Fragment drug-likeness

Meta-Fluorine Substituent Electronic Effect: Hammett σₘ Withdrawal Differentiates Reactivity from Para-Fluoro and Non-Fluorinated Analogs

The meta-fluorine substituent on the distal phenyl ring of 2-Cyano-5-(3-fluorophenyl)phenol exerts a Hammett σₘ value of +0.34, reflecting a moderate electron-withdrawing inductive effect that is transmitted through the biaryl bond to influence the electron density of the central phenol ring [1]. This contrasts with the para-fluoro analog 2-Cyano-5-(4-fluorophenyl)phenol (CAS 1214356-86-1; σₚ = +0.06), where resonance donation (+M effect) partially offsets inductive withdrawal, resulting in a net weaker electronic perturbation . In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the meta-fluorine substitution pattern has been demonstrated to accelerate oxidative addition rates by 1.5- to 2-fold compared to para-fluoro analogs in electron-deficient aryl bromide substrates, providing a measurable synthetic advantage when the compound is used as a boronic acid coupling partner [2].

Electronic effect Hammett constant Cross-coupling reactivity

Rotatable Bond Count and Molecular Flexibility: Lower Conformational Entropy Versus Higher-Rotatable-Bond Analogs

2-Cyano-5-(3-fluorophenyl)phenol possesses exactly one rotatable bond (the biaryl C–C linkage), resulting in a highly restricted conformational landscape compared to more flexible biphenyl fragments that bear additional methylene, ether, or amine linkers . In fragment-based screening campaigns, each rotatable bond typically imposes an entropic penalty of approximately 0.8–1.5 kcal/mol upon binding, which translates to a 4- to 12-fold reduction in binding affinity per additional rotor when enthalpy-driven interactions are held constant [1]. The target compound's single-rotor architecture thus offers a measurable thermodynamic advantage when it is elaborated into larger ligands: the pre-organized biaryl core minimizes the entropic cost of target binding relative to analogs with ≥3 rotatable bonds, contributing to higher ligand efficiency indices (LE > 0.30) in optimized leads [2].

Conformational restriction Ligand efficiency Fragment-based screening

Highest-Confidence Application Scenarios for 2-Cyano-5-(3-fluorophenyl)phenol Based on Quantitatively Supported Differentiation


Fragment-Based Lead Discovery Requiring a Conformationally Restricted, Moderately Lipophilic Biaryl Phenol Core

With a single rotatable bond and a computed XlogP of 3.6, 2-Cyano-5-(3-fluorophenyl)phenol is well-suited as a core fragment for structure-based drug design programs where minimizing entropic penalties is critical for achieving high ligand efficiency. Its ortho –OH/–CN intramolecular H-bond further reduces effective polarity, enabling it to access hydrophobic protein sub-pockets while retaining a synthetic handle (the phenol –OH) for subsequent O-alkylation or esterification. Procurement quantities of 1–5 grams at 95% purity are appropriate for initial fragment soaking, SPR screening, and ITC validation prior to fragment growing .

Suzuki–Miyaura Library Synthesis Exploiting Meta-Fluorine Electronic Activation

The meta-fluorophenyl group of the target compound (σₘ = +0.34) provides a measurable kinetic advantage in palladium-catalyzed cross-coupling reactions compared to para-fluoro (σₚ = +0.06) or non-fluorinated analogs, enabling 1.5–2× faster oxidative addition when the compound is employed as the aryl boronic acid component [1]. This differential is practically relevant for parallel medicinal chemistry libraries where consistent conversion across diverse coupling partners is required; users prioritizing high-throughput synthesis should select the meta-fluoro regioisomer over the para-fluoro variant for more robust and uniform reaction outcomes.

Carbonic Anhydrase Isoform Selectivity Screening with Phenol-Based Chemotypes

Phenol-based carbonic anhydrase inhibitors exhibit isoform-dependent inhibition profiles, with the ortho-substitution pattern around the phenolic –OH directly affecting zinc-water-hydroxide displacement kinetics. The target compound's shielded –OH (via intramolecular H-bond to the ortho –CN) is expected to produce a distinct CA I/CA II/CA IX selectivity fingerprint relative to analogs with a free –OH group. Researchers establishing structure-selectivity relationships across the CA family should include this compound as a 'conformationally constrained phenol' reference point, with anticipated Kᵢ values in the low micromolar to high nanomolar range for off-target CA I and CA II, and potentially enhanced selectivity for tumor-associated CA IX [2].

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